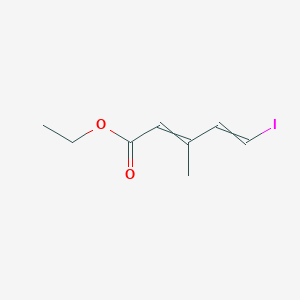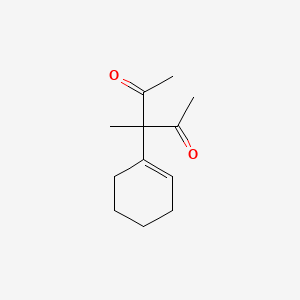![molecular formula C18H17N3 B12544271 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline CAS No. 847202-97-5](/img/structure/B12544271.png)
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline typically involves the reaction of 2,4,6-trimethylquinoline with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The subsequent coupling reaction between the diazonium salt and 2,4,6-trimethylquinoline yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the azo group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2,4,6-Trimethyl-3-[(E)-phenylamino]quinoline.
Substitution: 5-Bromo-2,4,6-trimethylquinoline.
Applications De Recherche Scientifique
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylquinoline: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
3-[(E)-Phenyldiazenyl]quinoline: Similar structure but without the trimethyl substitutions, affecting its electronic properties and reactivity.
Uniqueness
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline stands out due to its combination of trimethyl and diazenyl groups, which confer unique electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various applications, from synthetic chemistry to materials science.
Propriétés
Numéro CAS |
847202-97-5 |
|---|---|
Formule moléculaire |
C18H17N3 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
phenyl-(2,4,6-trimethylquinolin-3-yl)diazene |
InChI |
InChI=1S/C18H17N3/c1-12-9-10-17-16(11-12)13(2)18(14(3)19-17)21-20-15-7-5-4-6-8-15/h4-11H,1-3H3 |
Clé InChI |
CIWPVKALKULJDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(N=C2C=C1)C)N=NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


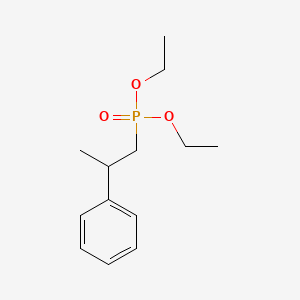

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)
![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
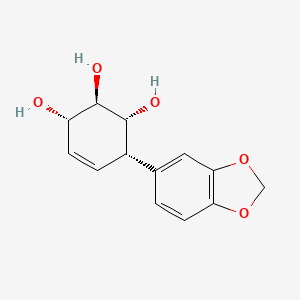
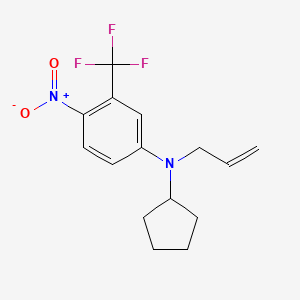
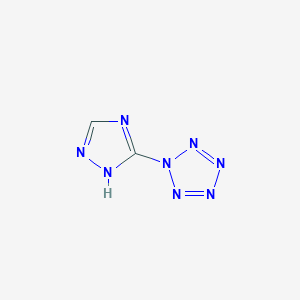
![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)
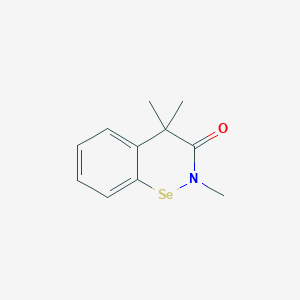
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
